2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine
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Overview
Description
2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine: is a chemically interesting compound that serves as a hindered amine building block for organic synthesis and medicinal chemistry. Its unique structure includes both a pyridine ring and an oxolane (tetrahydrofuran) moiety, making it valuable for drug development and other applications .
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 2-methylpyridine with an appropriate oxolane derivative. The resulting intermediate undergoes further transformations to yield the desired product.
Reaction Conditions:
- The initial reaction typically occurs under reflux conditions using suitable solvents (e.g., toluene or dichloromethane).
- Acidic or basic catalysts may be employed to facilitate the cyclization process.
Industrial Production:
While industrial-scale production methods are not widely documented, research laboratories often prepare this compound using scalable synthetic routes.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides.
Substitution: The pyridine nitrogen is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the pyridine ring or oxolane group may occur.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkyl halides or other electrophiles.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:
The specific products depend on the reaction conditions and the substituents present. Oxidation may yield N-oxides, while substitution can lead to various alkylated or arylated derivatives.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its unique structure and hindered amine motif.
Biological Studies: Investigating its interactions with biological targets (e.g., receptors, enzymes) can provide insights into its pharmacological properties.
Materials Science: The compound’s reactivity makes it useful for functionalizing surfaces or designing new materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While there are related pyridine-based compounds, the combination of the pyridine ring and the oxolane group in 2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine sets it apart. Similar compounds include:
N-(2-methylpentan-2-yl)pyridin-3-amine: (a structurally simpler analog).
4-Methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine: (with a different alkyl substituent on the pyridine ring)
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-8-10(4-3-6-12-8)13-11-5-7-14-9(11)2/h3-4,6,9,11,13H,5,7H2,1-2H3 |
InChI Key |
NXZNURCFPIAALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=C(N=CC=C2)C |
Origin of Product |
United States |
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